N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide
Description
The compound N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide features a thieno[2,3-d]pyrimidine core substituted with hydroxy and methyl groups at positions 4, 5, and 4. The sulfanyl-ethyl linker connects this core to a 2-methoxybenzamide moiety.
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-11-12(2)27-19-16(11)18(24)21-15(22-19)10-26-9-8-20-17(23)13-6-4-5-7-14(13)25-3/h4-7H,8-10H2,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
CVXAAVFSOVHWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways and physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Thieno[2,3-d]pyrimidine Core
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)
- Key Features: The trifluoromethylphenoxy group at position 4 replaces the hydroxy and dimethyl substituents.
- Implications : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce hydrogen-bonding interactions compared to the hydroxy group in the target compound. This derivative demonstrated moderate antimicrobial activity in vitro .
BG15629 (2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide)
- Key Features: Replaces the thieno ring with a pyrido[2,3-d]pyrimidine system.
- Molecular weight (370.4 g/mol) is lower than the target compound, suggesting better membrane permeability .
Variations in the Sulfanyl Linker and Acetamide Moieties
2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Features: A hexahydrobenzothieno ring system with a 4-ethoxyphenyl substituent.
- The 4-methylphenyl acetamide group may increase lipophilicity compared to the 2-methoxybenzamide in the target compound .
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Functional Group Modifications in Related Scaffolds
N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (38)
- Key Features : A tetrahydrofuran-linked pyrimidine with bulky trityl-thioether groups.
- Implications: The trityl group enhances steric protection of the sulfanyl moiety, increasing metabolic stability.
Research Findings and Hypotheses
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., CF₃ in 8b) show moderate activity, suggesting the target compound’s hydroxy group may favor interactions with bacterial targets .
- Solubility vs. Bioavailability : Lower molecular weight analogs (e.g., BG15629) may have better absorption, while bulkier derivatives (e.g., ) prioritize target binding over solubility.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , using sulfanyl-ethyl linkers and coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
